4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
This compound acts as an antagonist of the A2B receptor . It binds to the receptor, preventing its activation by adenosine. This compound also exhibits DNA intercalation activities , which means it can insert itself between the base pairs of the DNA helix .
Biochemical Pathways
The antagonism of the A2B receptor by this compound can affect various biochemical pathways. For instance, A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the antagonism of these receptors can potentially affect angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The antagonism of the A2B receptor and the DNA intercalation activity of this compound can lead to anticancer activity . For instance, it has been found to exhibit cytotoxic activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
Biochemical Analysis
Biochemical Properties
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has been found to interact with DNA, potentially acting as an intercalator . This interaction could influence the function of various enzymes and proteins involved in DNA replication and repair.
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against several cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in ways that inhibit cell proliferation.
Molecular Mechanism
Its ability to intercalate DNA suggests that it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with benzylamine under reflux conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted triazoloquinoxaline derivatives with various functional groups.
Scientific Research Applications
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 4-Benzyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-thiol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl and methyl groups enhances its ability to interact with biological targets, making it a potent compound for various applications. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological effects .
Properties
IUPAC Name |
4-benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-12-19-20-17-15(11-13-7-3-2-4-8-13)18-14-9-5-6-10-16(14)21(12)17/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAANJBJJOFUKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.